2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Overview
Description
2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as 2-EOPAA, is a synthetic organic compound with a variety of potential applications in science and medicine. It is a derivative of the amino acid pyrimidine and has a molecular formula of C7H10N2O3. 2-EOPAA is an important intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, dyes, and agrochemicals. It is also a key component of a number of biochemical pathways and has been studied extensively for its pharmacological properties.
Scientific research applications
Organic Synthesis and Chemical Properties
Research on derivatives of pyrimidinyl acetic acid focuses on their synthesis, characterization, and potential as intermediates in the production of more complex compounds. For instance, the synthesis of 2-iminoimidazolidin-4-one derivatives through the cyclization of aryl-guanidines with ethyl bromoacetate and other reagents explores new pathways in heterocyclic chemistry, potentially leading to compounds with novel properties (Shestakov, Sidorenko, & Shikhaliev, 2007). Another study provides a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters, offering a foundation for further exploration of pyrimidine chemistry and its applications (Brown & Waring, 1977).
Antimicrobial and Anticancer Activities
Some derivatives of pyrimidinyl acetic acid have been evaluated for their antimicrobial and anticancer activities. For example, compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine exhibited good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Another study focused on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, investigating their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrimidinyl derivatives in developing therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Material Science and Corrosion Inhibition
Research also extends to material science, where derivatives of pyrimidinyl acetic acid are evaluated as corrosion inhibitors. A study demonstrated the effectiveness of a new hydrazide derivative in protecting mild steel in acidic solutions, highlighting the potential of these compounds in industrial applications (Abdallah, Ahmed, & Saleh, 2016).
properties
IUPAC Name |
2-(4-ethyl-6-oxopyrimidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-6-3-7(11)10(5-9-6)4-8(12)13/h3,5H,2,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYIQDXVDHRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.